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Abstract

K-975 is a potent, selective, and orally active small molecule inhibitor that targets the
transcriptional enhanced associate domain (TEAD) family of transcription factors. As a pan-
TEAD inhibitor, K-975 covalently binds to a conserved cysteine residue within the palmitate-
binding pocket of TEAD proteins, disrupting the protein-protein interaction between TEAD and
its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-
binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD complex leads to the downregulation
of downstream target genes, resulting in anti-proliferative effects in cancer cells, particularly
those with a dysregulated Hippo signaling pathway. This document provides a detailed
overview of the cellular target of K-975, its mechanism of action, relevant quantitative data,
experimental protocols, and associated signaling pathways.

The Cellular Target: TEAD Transcription Factors

The primary cellular target of K-975 is the TEAD family of transcription factors (TEAD1,
TEAD2, TEAD3, and TEAD4).[1] These proteins are key downstream effectors of the Hippo
signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and
apoptosis.[2][3] In many cancers, the Hippo pathway is inactivated, leading to the constitutive
activation of the transcriptional co-activators YAP and TAZ.[4] Activated YAP/TAZ translocate to
the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell
growth and proliferation.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15608640?utm_src=pdf-interest
https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://www.immune-system-research.com/2021/05/05/k-975-is-an-orally-active-and-selective-tead-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://www.semanticscholar.org/paper/The-novel-potent-TEAD-inhibitor%2C-K-975%2C-inhibits-an-Kaneda-Seike/156a3ab154c413344b080b16e5263bb7caef2a40
https://pubmed.ncbi.nlm.nih.gov/33415007/
https://www.immune-system-research.com/2021/05/05/k-975-is-an-orally-active-and-selective-tead-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

K-975 acts as a covalent inhibitor of all TEAD isoforms.[5] X-ray crystallography studies have
revealed that K-975 forms a covalent bond with a conserved cysteine residue (Cys359 in
TEAD1) located in the central palmitate-binding pocket of TEAD.[2][4][6][7] This pocket is
essential for the S-palmitoylation of TEAD, a post-translational modification that enhances its
interaction with YAP/TAZ.[2][8] By binding to this site, K-975 directly obstructs the interaction
between TEAD and YAP/TAZ, thereby inhibiting the formation of the active transcriptional
complex.[2][3][6][9][10][11]

Quantitative Data

The inhibitory activity of K-975 has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of K-975 in
i I I heli [ ) Cell L |

Cell Line NF2 Status GI50 (nM)
NCI-H226 Non-expressing 30
MSTO-211H Expressing 50
NCI-H2052 Non-expressing 180

Data sourced from AACR 2019 presentation abstract.[11]

Table 2: Effect of K-975 on TEAD-YAPITAZ Protein-
Protein Interaction (PPI)
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) Concentration ]
Assay Type Cell Line Observation
Range

Inhibition of PPI
between Halo-
Halo-tag pull-down NCI-H226 10-10000 nM (24h) YAP/TAZ and
endogenous
TEAD1/4.[6][10]

K-975 inhibits the

Surface Plasmon N binding between
N/A Not specified )
Resonance TEAD1-YBD and bio-
YAPpep.[2]

Table 3: In Vivo Anti-tumor Efficacy of K-975 in MPM
Xenaograft Models

Xenograft Model Dosing Regimen Outcome

10, 30, 100, 300 mg/kg, p.o., Strong anti-tumor effect
NCI-H226 s.c. )

b.i.d. for 14 days observed.[2]

30, 100, 300 mg/kg, p.o., b.i.d. Potent suppression of tumor
for 14 days growth.[2]

MSTO-211H s.c.

NCI-H226 orthotopic Not specified Significant survival benefit.[11]

Experimental Protocols
High-Throughput Screening (HTS) for YAPITAZ-TEAD
Inhibitors

The discovery of K-975 was facilitated by a high-throughput screening campaign.[2][4]

e Cell Lines: NCI-H2052 (NF2-deficient human MPM) and NCI-H661 (LATS1/2-deficient
human NSCLC) cells were utilized.[2]

o Reporter System: A reporter plasmid containing the promoter of connective tissue growth
factor (CTGF), a known TEAD target gene, driving the expression of luciferase (CTGF-Luc)
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was transfected into the cells.[2]

e Screening Process: A chemical library was screened for compounds that inhibited the
luciferase activity in these cell lines, indicating a disruption of the YAP/TAZ-TEAD signaling
axis.[2]

X-ray Crystallography

To elucidate the binding mode of K-975 to TEAD, X-ray crystallography was performed.[2][8]

o Protein Construct: The YAP-binding domain (YBD) of TEAD1 was used for co-crystallization
with K-975.[2][8]

o Crystallization and Data Collection: The TEAD1-YBD/K-975 complex was crystallized, and
X-ray diffraction data were collected.

o Structure Determination: The crystal structure revealed that K-975 covalently binds to the
cysteine residue (Cys359) within the palmitate-binding pocket of TEAD1.[2][8]

Halo-tag Pull-down Assay for Protein-Protein Interaction

This assay was used to confirm the inhibitory effect of K-975 on the interaction between TEAD
and YAP/TAZ in a cellular context.[2]

o Constructs: NCI-H226 cells were transfected with plasmids encoding Halo-tagged YAP or
TAZ.

o Treatment: The transfected cells were incubated with varying concentrations of K-975 for 24
hours.[6]

¢ Pull-down and Detection: The Halo-tagged proteins were pulled down from cell lysates using
HaloLink resin. The co-precipitated endogenous TEAD1 and TEAD4 were then detected by
immunoblotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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